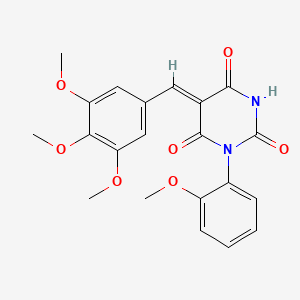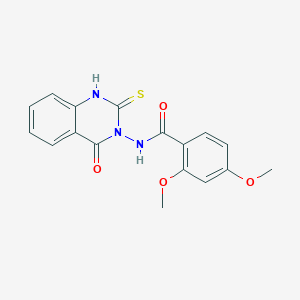![molecular formula C17H20N2O3S B4598456 N-(4-{[(3-phenylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4598456.png)
N-(4-{[(3-phenylpropyl)amino]sulfonyl}phenyl)acetamide
Übersicht
Beschreibung
N-(4-{[(3-phenylpropyl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 459. The solubility of this chemical has been described as >49.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Genetic Differences
Research on paracetamol (a related compound due to its sulfonamide functional group) metabolism indicates significant intersubject and ethnic differences, suggesting variability in susceptibility to toxicity and effectiveness in pain relief. This highlights the importance of understanding the genetic and metabolic pathways involved in the action of such compounds (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Techniques
The environmental persistence and removal of acetaminophen, a compound with similar functionalities, have been extensively studied. Techniques for its removal from water, indicating the relevance of such research for environmental protection, have been identified. This includes the use of advanced materials for adsorption and degradation, reflecting the environmental significance of managing pharmaceutical pollutants (C. Igwegbe et al., 2021).
Mechanisms of Action in Psychiatric Disorders
N-acetylcysteine (NAC), while different, shares functional groups that offer insights into how sulfonamide derivatives might influence psychiatric conditions. NAC's mechanism, involving modulation of glutamatergic, neurotropic, and inflammatory pathways, presents a potential area of application for sulfonamide derivatives in psychiatric therapy (O. Dean et al., 2011).
Pharmacological Efficacy and Potential Mechanisms
The wide range of clinical applications and potential mechanisms of action of compounds like N-acetylcysteine in the treatment of various disorders, including its use as an antioxidant and in modulating various biochemical pathways, suggests similar potential for "N-(4-{[(3-phenylpropyl)amino]sulfonyl}phenyl)acetamide" in clinical research. Its role in replenishing glutathione levels, among other effects, points to the broad therapeutic potential of sulfonamide derivatives (G. Rushworth & I. Megson, 2014).
Eigenschaften
IUPAC Name |
N-[4-(3-phenylpropylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14(20)19-16-9-11-17(12-10-16)23(21,22)18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,18H,5,8,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXAAUWZUUFPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4598375.png)
![methyl 2-methyl-1-(4-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4598378.png)
![[2-(5-ethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4598381.png)
![N-allyl-2-[(3-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4598392.png)
![methyl 5-[(benzylsulfonyl)amino]-2-chlorobenzoate](/img/structure/B4598395.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4598399.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B4598404.png)

![1-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-methyl-1H-benzimidazole](/img/structure/B4598414.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4598421.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4598440.png)

![methyl 4-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4598465.png)

